4-Isopropanesulfonamidobenzoylchloride
Description
4-Isopropanesulfonamidobenzoylchloride (molecular formula: C${10}$H${12}$ClNO$_3$S) is a reactive organic compound featuring a benzoyl chloride core substituted with an isopropyl sulfonamide group. This structure confers dual reactivity: the benzoyl chloride moiety enables nucleophilic acyl substitution (e.g., esterification, amidation), while the sulfonamide group can participate in hydrogen bonding or act as a directing group in synthetic chemistry. The compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for sulfonamide-based drugs, where its reactivity facilitates the formation of stable covalent linkages .
Properties
CAS No. |
90233-60-6 |
|---|---|
Molecular Formula |
C10H12ClNO3S |
Molecular Weight |
261.73 g/mol |
IUPAC Name |
4-(propan-2-ylsulfonylamino)benzoyl chloride |
InChI |
InChI=1S/C10H12ClNO3S/c1-7(2)16(14,15)12-9-5-3-8(4-6-9)10(11)13/h3-7,12H,1-2H3 |
InChI Key |
YTCVSGSLVGYCHX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=CC=C(C=C1)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Functional Group Analysis
4-(Bromomethyl)benzaldehyde
- Molecular Formula : C$8$H$7$BrO
- Functional Groups : Bromomethyl (-CH$_2$Br), aldehyde (-CHO).
- Reactivity : The bromomethyl group undergoes nucleophilic substitution (e.g., alkylation), while the aldehyde participates in condensation or oxidation reactions. Unlike 4-isopropanesulfonamidobenzoylchloride, this compound lacks sulfonamide or acyl chloride functionality, limiting its utility in amide bond formation.
- Safety : Requires stringent handling due to uncharacterized toxicity .
4-Methylsulfonamidobenzoylchloride
- Molecular Formula: C$8$H$8$ClNO$_3$S
- Functional Groups : Methyl sulfonamide (-SO$2$NHCH$3$), benzoyl chloride.
- However, the smaller methyl group may decrease lipophilicity, impacting membrane permeability in drug candidates.
Benzoyl Chloride (Unsubstituted)
- Molecular Formula : C$7$H$5$ClO
- Functional Groups : Benzoyl chloride.
- Reactivity: Lacks sulfonamide substitution, making it less versatile for synthesizing sulfonamide-containing pharmaceuticals.
Physicochemical Properties
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